molecular formula C21H20N2O4S2 B2664429 Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate CAS No. 303147-42-4

Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate

Cat. No.: B2664429
CAS No.: 303147-42-4
M. Wt: 428.52
InChI Key: WHIZVSTUOILHHT-UHFFFAOYSA-N
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Description

Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate is a complex organic compound that features a pyrimidine ring substituted with phenyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrimidine ring can interact with nucleic acids, affecting their stability and function. These interactions can lead to various biological effects, making this compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({2-phenyl-4-pyrimidinyl}sulfanyl)acetate
  • Ethyl 2-({2-phenyl-6-methyl-4-pyrimidinyl}sulfanyl)acetate
  • Ethyl 2-({2-phenyl-6-[(methylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate

Uniqueness

Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate is unique due to the presence of both phenyl and sulfonyl groups on the pyrimidine ring. This combination of functional groups provides distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-[6-(benzenesulfonylmethyl)-2-phenylpyrimidin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-2-27-20(24)14-28-19-13-17(15-29(25,26)18-11-7-4-8-12-18)22-21(23-19)16-9-5-3-6-10-16/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIZVSTUOILHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=NC(=C1)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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